Stavudine/lamivudine

Description

Historical Context in Antiretroviral Chemistry and Therapeutic Strategies

The development of NRTIs marked a turning point in the fight against the AIDS epidemic that emerged in the 1980s. wikipedia.org The scientific pursuit of effective antiretroviral agents led to the synthesis and evaluation of numerous nucleoside analogues. The first of these to receive approval from the U.S. Food and Drug Administration (FDA) in 1987 was Zidovudine (B1683550) (AZT), originally an anticancer candidate. wikipedia.orgacs.org

Following the introduction of AZT, research intensified to discover new NRTIs with different properties. This led to the development of Stavudine (B1682478) (d4T) and Lamivudine (B182088) (3TC). wikipedia.orgmdpi.com Lamivudine was approved for treating HIV-1 in 1995 and later for Hepatitis B in 1998. nih.gov A significant evolution in therapeutic strategy was the shift from monotherapy to combination therapy to improve efficacy. The fixed-dose combination of Lamivudine and Zidovudine was approved in 1997 and quickly became a cornerstone of initial HIV treatment regimens. wikipedia.orgnih.gov

The late 1990s and early 2000s saw the rise of highly active antiretroviral therapy (HAART), which combined multiple drugs, often including a "backbone" of two NRTIs. acs.orgnih.gov The combination of Stavudine and Lamivudine was a frequently prescribed NRTI backbone during this period, representing a key strategy in the management of HIV infection. nih.govnih.gov

Chemical Classification and Structural Analogues in Antiviral Research

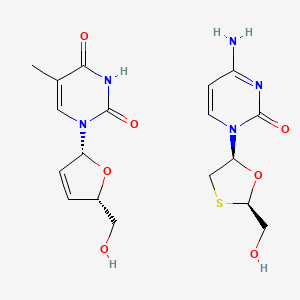

Stavudine and Lamivudine are classified as synthetic dideoxynucleoside analogues. nih.gov Their chemical structures are derived from natural nucleosides but with critical modifications to the deoxyribose sugar moiety.

Stavudine , with the chemical name 2',3'-didehydro-3'-deoxythymidine, is an unsaturated pyrimidine (B1678525) nucleoside analogue of thymidine (B127349). fda.govfda.govchemicalbook.com It features a double bond between the 2' and 3' carbons of the sugar ring. nih.gov

Lamivudine , chemically known as (-)-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, is the levorotatory (-) enantiomer of a dideoxy analogue of cytidine (B196190). fda.govfda.gov A defining feature of its structure is the replacement of the 3' carbon of the pentose (B10789219) ring with a sulfur atom, classifying it as a 3'-thia nucleoside analogue. wikipedia.orgnih.gov

The development of these compounds spurred further research into related structural analogues to expand the arsenal (B13267) of antiviral agents. Notable analogues include Zidovudine (AZT), Didanosine (B1670492) (ddI), Zalcitabine (B1682364) (ddC), and Emtricitabine (FTC). wikipedia.orgnatap.org Emtricitabine is a close structural homologue of Lamivudine, differing only by the presence of a fluorine atom at the 5-position of the cytosine base. wikipedia.org

| Property | Stavudine | Lamivudine |

|---|---|---|

| Chemical Name | 2',3'-didehydro-3'-deoxythymidine fda.gov | (-)-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine fda.gov |

| Molecular Formula | C10H12N2O4 fda.gov | C8H11N3O3S fda.gov |

| Molecular Weight | 224.22 g/mol fda.gov | 229.3 g/mol fda.gov |

| Appearance | White to off-white crystalline solid fda.govfda.gov | White to off-white crystalline solid fda.govfda.gov |

| Melting Point | 159-160°C chemicalbook.comchemsrc.com | 160-162°C fip.org |

| Water Solubility | Approx. 83 mg/mL at 23°C fda.govfda.gov | Approx. 70 mg/mL at 20°C fda.gov |

| LogP (n-octanol/water) | -1.25 chemsrc.com | -1.4 nih.gov |

Research Significance in Viral Inhibition and Drug Development

The significance of Stavudine and Lamivudine in antiviral research is rooted in their mechanism of action and their role in the evolution of combination drug strategies. Both compounds are prodrugs that require intracellular phosphorylation by host cell kinases to become pharmacologically active. fda.govfda.govfda.gov Stavudine is converted to stavudine triphosphate, and Lamivudine to lamivudine triphosphate (3TC-TP). fda.govfda.gov

These active triphosphate metabolites act as competitive inhibitors of HIV-1 reverse transcriptase, competing with natural substrates like deoxythymidine triphosphate and deoxycytidine triphosphate, respectively. fda.govfda.gov Their incorporation into the viral DNA results in chain termination, a critical step in their antiviral effect. fda.govontosight.aiembopress.org Lamivudine has also demonstrated significant inhibitory activity against the reverse transcriptase of the Hepatitis B virus (HBV). ontosight.ainih.gov

Research into the in vitro antiviral activity of these compounds has been extensive. Combination studies have shown that using Stavudine and Lamivudine together, or with other NRTIs like Zidovudine, can result in additive to synergistic anti-HIV-1 activity. fda.govfda.gov The development of viral resistance, a major challenge in antiretroviral therapy, has also been a key area of research. For instance, the M184V/I mutation in the reverse transcriptase gene is associated with resistance to Lamivudine. fda.govfip.org Interestingly, this mutation has been found to restore susceptibility to other thymidine analogues like Zidovudine and Stavudine, a phenomenon that has influenced the design of salvage therapy regimens. nih.govfda.gov The continuous study of cross-resistance patterns among NRTIs remains a vital aspect of developing more robust and durable treatment strategies. fda.govfda.gov

| Compound | Target Virus | Mechanism | In Vitro Potency (EC50) | Key Resistance Mutation |

|---|---|---|---|---|

| Stavudine | HIV-1 | Competitive inhibition of RT and DNA chain termination fda.govfda.gov | 0.009 to 4 µM fda.gov | Associated with Zidovudine resistance mutations (e.g., M41L, T215Y/F) fda.govfda.gov |

| Lamivudine | HIV-1, HBV | Competitive inhibition of RT and DNA chain termination fda.govfda.gov | 0.003 to 15 µM (HIV-1) fda.govfda.gov | M184V/I fda.govfip.org |

Properties

CAS No. |

880256-72-4 |

|---|---|

Molecular Formula |

C18H23N5O7S |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O4.C8H11N3O3S/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t7-,8+;6-,7+/m00/s1 |

InChI Key |

JUZRKMWONRCFNB-LAYJTVFSSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Molecular Mechanisms of Antiviral Action

Stavudine's Molecular Mechanism of Reverse Transcriptase Inhibition

Stavudine (B1682478), a synthetic thymidine (B127349) nucleoside analog, effectively curtails HIV replication by targeting the viral enzyme reverse transcriptase (RT). nih.govpatsnap.com Its mechanism is multifaceted, involving intracellular activation, competition with natural building blocks of DNA, and ultimately, termination of the growing viral DNA chain.

Intracellular Phosphorylation to Active Triphosphate (d4T-TP)

For stavudine to become active, it must first undergo a series of phosphorylation steps within the host cell. wikipedia.orglongdom.org This process is catalyzed by cellular kinases, which convert stavudine into its pharmacologically active triphosphate form, stavudine triphosphate (d4T-TP). longdom.orgontosight.airesearchgate.net The enzymatic conversion begins with thymidine kinase, which phosphorylates stavudine to its monophosphate form. nih.gov Subsequent phosphorylations by thymidylate kinase and nucleoside diphosphate (B83284) kinase lead to the formation of d4T-TP. researchgate.net

Competition with Natural Substrates in Viral DNA Synthesis

Once formed, d4T-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of HIV's reverse transcriptase. wikipedia.orgnih.govpatsnap.com As a thymidine analog, stavudine mimics the structure of thymidine, allowing its activated form to vie for incorporation into the newly synthesizing viral DNA strand. patsnap.com

Mechanism of DNA Chain Termination

The crucial feature of stavudine that leads to its antiviral effect is the absence of a 3'-hydroxyl group on its deoxyribose moiety. patsnap.comdrugbank.comwikidoc.org During DNA synthesis, the formation of a phosphodiester bond between the 3'-hydroxyl group of the last incorporated nucleotide and the 5'-phosphate group of the incoming nucleotide is essential for chain elongation. drugbank.comwikidoc.org When d4T-TP is incorporated into the viral DNA chain by reverse transcriptase, this lack of a 3'-OH group makes it impossible for the next nucleotide to be added, thereby causing premature termination of DNA chain elongation. patsnap.compatsnap.comdrugbank.com

Inhibition of Viral Reverse Transcriptase and Cellular DNA Polymerases β and γ

The primary target of stavudine triphosphate is the viral reverse transcriptase. nih.govdrugbank.com However, it can also interact with host cellular DNA polymerases, albeit to a lesser extent. clinmedjournals.org Specifically, stavudine triphosphate has been shown to inhibit cellular DNA polymerase beta and gamma. nih.govstanford.edu The inhibition of mitochondrial DNA polymerase gamma is a key factor in some of the toxicities associated with stavudine, as this enzyme is responsible for the replication of mitochondrial DNA. nih.govclinmedjournals.org

Lamivudine's Molecular Mechanism of Reverse Transcriptase Inhibition

Lamivudine (B182088), a synthetic pyrimidine (B1678525) nucleoside analog, is another potent inhibitor of HIV reverse transcriptase. drugbank.com Its mechanism of action mirrors that of stavudine in many respects, involving intracellular activation and chain termination, but with its own unique characteristics.

Intracellular Phosphorylation to Active Triphosphate (3TC-TP) and Monophosphate Forms

Similar to stavudine, lamivudine is a prodrug that requires intracellular phosphorylation to exert its antiviral activity. patsnap.compediatriconcall.com Cellular enzymes convert lamivudine into its active 5'-triphosphate metabolite, lamivudine triphosphate (3TC-TP). drugbank.compediatriconcall.com The initial phosphorylation to lamivudine monophosphate (3TC-MP) is catalyzed by deoxycytidine kinase. pharmgkb.orgfrontiersin.org Further phosphorylation steps, involving enzymes like cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase and nucleoside diphosphate kinase, lead to the formation of the active 3TC-TP. pharmgkb.org Both the monophosphate and triphosphate forms of lamivudine are involved in inhibiting viral DNA synthesis. nih.govcarehospitals.com

Intracellular Metabolism and Pharmacokinetic Insights at the Cellular Level

Stavudine's Intracellular Metabolic Pathways

Stavudine (B1682478), a thymidine (B127349) analogue, undergoes a series of intracellular transformations to become a pharmacologically active agent. fda.govdrugbank.comwikipedia.org Its metabolism is characterized by sequential phosphorylation and subsequent degradation into natural pyrimidine (B1678525) components.

Upon entering the cell, stavudine is sequentially phosphorylated by host cellular kinases to its active moiety, stavudine triphosphate (d4T-TP). fda.govdrugbank.comscielo.brfda.govresearchgate.net This multi-step process is crucial for its antiviral activity, as the triphosphate form is the active inhibitor of HIV-1 reverse transcriptase. fda.govfda.gov The phosphorylation cascade is initiated by thymidine kinase, which converts stavudine to stavudine monophosphate. Subsequent phosphorylations are carried out by thymidylate kinase and nucleoside diphosphate (B83284) kinase to yield the diphosphate and ultimately the active triphosphate metabolite. researchgate.net The efficiency of this process can be influenced by other nucleoside analogues; for instance, zidovudine (B1683550) has been shown to competitively inhibit the intracellular phosphorylation of stavudine. fda.govwikipedia.org

Table 1: Cellular Kinases in Stavudine Phosphorylation

| Phosphorylation Step | Metabolite | Key Cellular Kinases Involved |

| Stavudine → Stavudine Monophosphate | d4T-MP | Thymidine kinase (TK1, TK2) |

| Stavudine Monophosphate → Stavudine Diphosphate | d4T-DP | Thymidylate kinase (DTYMK) |

| Stavudine Diphosphate → Stavudine Triphosphate | d4T-TP | Nucleoside diphosphate kinase (NME1) |

While the complete picture of human metabolism of stavudine is still being fully detailed, key degradation pathways have been identified. scielo.brresearchgate.netresearchgate.net A primary metabolic fate of stavudine is its degradation to thymine (B56734). scielo.brresearchgate.netnih.gov This occurs through the cleavage of the glycosidic bond. Further catabolism of the resulting thymine can produce beta-aminoisobutyric acid (BAIBA). scielo.brresearchgate.net Studies in monkeys and isolated rat hepatocytes have detected the degradation of stavudine to thymine and the subsequent production of BAIBA. scielo.brresearchgate.net Another metabolite, a glucuronide conjugate, was identified in the urine of monkeys, but its presence in humans remains a point of discussion. scielo.brresearchgate.net

Table 2: Key Degradation Products of Stavudine

| Degradation Product | Precursor | Metabolic Pathway |

| Thymine | Stavudine | Cleavage of glycosidic bond |

| Beta-aminoisobutyric acid (BAIBA) | Thymine | Further catabolism |

The metabolic profile of stavudine is notable for its limited involvement of the cytochrome P450 (CYP450) enzyme system. wikipedia.org In vitro studies have demonstrated that stavudine does not inhibit the major CYP450 isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govwikipedia.org This indicates a low potential for clinically significant drug interactions with medications that are substrates for these enzymes. fda.govwikipedia.org The clearance of stavudine is minimally impacted by hepatic metabolism, with the primary routes being intracellular phosphorylation by kinases and renal excretion of the unchanged drug. wikipedia.org

Elucidation of Subsequent Metabolic Fates and Degradation Products (e.g., thymine, beta aminoisobutyric acid)

Lamivudine's Intracellular Metabolic Pathways

Lamivudine (B182088), a synthetic cytidine (B196190) analogue, is also activated via intracellular phosphorylation. fda.govdrugbank.com Its metabolism is considered a minor elimination pathway, with the majority of the drug being excreted unchanged. drugbank.comfda.gov

Lamivudine is efficiently phosphorylated within the cell to its active 5'-triphosphate form, lamivudine triphosphate (3TC-TP). scielo.brfda.govdrugbank.compharmgkb.org This active metabolite is responsible for inhibiting the HIV reverse transcriptase enzyme. drugbank.comfda.gov The phosphorylation process is a stepwise reaction catalyzed by several cellular kinases. pharmgkb.orgfrontiersin.org The initial conversion to lamivudine monophosphate (3TC-MP) is catalyzed by deoxycytidine kinase. pharmgkb.orgfrontiersin.orgscirp.org This is followed by phosphorylation to the diphosphate form (3TC-DP) by cytidine monophosphate/deoxycytidine monophosphate kinase, and finally to the active triphosphate metabolite (3TC-TP) by nucleoside diphosphate kinase or 3'-phosphoglycerate kinase. pharmgkb.orgfrontiersin.org

Metabolism represents a minor route of elimination for lamivudine. drugbank.comfda.gov In humans, the sole identified metabolite is the trans-sulfoxide metabolite. drugbank.comfda.govnih.govnih.govfda.govwho.int This biotransformation is catalyzed by sulfotransferases and results in a pharmacologically inactive compound. drugbank.com The trans-sulfoxide metabolite accounts for approximately 5% to 10% of an administered oral dose and is excreted in the urine. drugbank.comfda.govnih.govfda.govnih.gov

Minimal Hepatic Biotransformation and Non-Involvement of CYP450 Pathways

The metabolic pathways of stavudine and lamivudine are characterized by minimal hepatic involvement, a factor that reduces the likelihood of certain drug-drug interactions.

Stavudine: The metabolism of stavudine in humans has not been fully elucidated. fda.gov However, it is established that stavudine does not inhibit the major cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govfda.gov This lack of interaction with the CYP450 system suggests that clinically significant drug interactions with medications metabolized through these primary hepatic pathways are unlikely. fda.govfda.govnih.gov Studies using in silico, in vivo (Balb/c mice), and in vitro (filamentous fungi) models have identified thymine as a major metabolite of stavudine, suggesting that enzymatic pathways other than CYP450 are likely responsible for its biotransformation. scielo.br Furthermore, pharmacokinetic parameters of stavudine were not altered in non-HIV-infected patients with hepatic impairment, supporting the minimal role of the liver in its clearance. fda.gov

Lamivudine: Metabolism is a minor route of elimination for lamivudine. drugbank.comapotex.com It is not significantly metabolized by cytochrome P450 enzymes. apotex.comeuropa.eu The primary and only known metabolite identified in humans is the trans-sulfoxide metabolite, which accounts for approximately 5% of an oral dose after 12 hours. apotex.comfda.gov This biotransformation is catalyzed by sulfotransferases. drugbank.com The limited metabolism and minimal plasma protein binding contribute to a low likelihood of metabolic interactions with other drugs. europa.eumedsafe.govt.nz Studies in patients with impaired hepatic function have shown that pharmacokinetic parameters were not altered, indicating that no dose adjustment is necessary for patients with liver impairment. fda.govscielo.br

Mechanisms of Active Organic Cationic Secretion in Cellular Elimination

The primary route of elimination for both stavudine and lamivudine is via the kidneys, involving active transport mechanisms.

Lamivudine: The majority of lamivudine is eliminated unchanged in the urine. drugbank.comapotex.comeuropa.eu Renal clearance accounts for about 70% of its total elimination. fda.goveuropa.eu This process is predominantly mediated by active organic cationic secretion through the organic cationic transport system (OCT). apotex.comfda.goveuropa.eumedsafe.govt.nznih.gov In vitro studies have identified that lamivudine is a substrate for the hepatic uptake transporter OCT1 and the renal transporters OCT2, as well as the multidrug and toxin extrusion proteins MATE1 and MATE2-K. medsafe.govt.nzpharmgkb.org Co-administration with inhibitors of these transporters, such as trimethoprim, has been shown to increase lamivudine plasma concentrations, confirming the importance of this active secretion pathway. fda.goveuropa.eumedsafe.govt.nz

Intracellular Pharmacokinetic Dynamics in Relevant Cell Types (e.g., peripheral blood mononuclear cells, HIV-infected cells)

The antiviral activity of stavudine and lamivudine is dependent on their intracellular conversion to active metabolites within target cells, such as peripheral blood mononuclear cells (PBMCs), which are sites of HIV replication. natap.orgacs.org

Both stavudine and lamivudine are nucleoside analogues that must be phosphorylated by cellular kinases to their respective active 5'-triphosphate forms. fda.govnih.govtandfonline.com For stavudine, this is stavudine triphosphate (d4T-TP), and for lamivudine, it is lamivudine triphosphate (3TC-TP). fda.govscielo.br These active moieties act as competitive inhibitors of HIV-1 reverse transcriptase and cause DNA chain termination upon incorporation into viral DNA. fda.govfda.govfda.gov

The intracellular concentrations of these active triphosphates are considered more critical for predicting efficacy than plasma concentrations of the parent drugs. nih.gov Studies measuring the intracellular pharmacokinetics in PBMCs from HIV-infected patients have revealed key dynamics.

Stavudine Triphosphate (d4T-TP): Research in HIV-infected patients has successfully quantified intracellular concentrations of d4T-TP. In one pilot study, the median d4T-TP concentration in PBMCs was 31 fmol/10⁶ cells. nih.gov The study also calculated an in vivo elimination half-life for d4T-TP of approximately 7 hours. natap.orgnih.gov This is longer than the in vitro intracellular half-life of 3.5 hours observed in CEM T-cells and PBMCs. europa.eu A significant relationship was noted between the plasma concentration of stavudine and the intracellular concentration of d4T-TP. nih.gov

Lamivudine Triphosphate (3TC-TP): The intracellular pharmacokinetics of lamivudine phosphorylation in PBMCs from HIV-1-infected patients show high inter-patient variability. nih.gov Lamivudine is phosphorylated first to a monophosphate (3TC-MP) by deoxycytidine kinase, then to a diphosphate (3TC-DP) by cytidine monophosphate/deoxycytidine monophosphate kinase, and finally to the active triphosphate (3TC-TP). pharmgkb.org The conversion of 3TC-DP to 3TC-TP is considered the rate-limiting step. nih.gov The intracellular half-life of 3TC-TP is notably long, with studies reporting ranges from 10.5 to 15.5 hours and 17 to 19 hours in vitro. europa.euviivhealthcare.com This long half-life supports its sustained antiviral effect. nih.gov

The table below summarizes key intracellular pharmacokinetic parameters for the active triphosphate forms of stavudine and lamivudine in relevant cell types.

| Parameter | Stavudine Triphosphate (d4T-TP) | Lamivudine Triphosphate (3TC-TP) |

|---|---|---|

| Active Metabolite | Stavudine 5'-triphosphate | Lamivudine 5'-triphosphate |

| Target Cells | Peripheral Blood Mononuclear Cells (PBMCs), CEM T-cells. europa.eu | Peripheral Blood Mononuclear Cells (PBMCs), Hepatocytes. europa.eunih.gov |

| Intracellular Half-Life (in vivo) | ~7 hours in PBMCs. natap.orgnih.gov | ~15.3 - 16.1 hours in PBMCs. nih.gov |

| Intracellular Half-Life (in vitro) | ~3.5 hours in PBMCs and CEM T-cells. europa.eu | 10.5 - 19 hours in lymphocytes and hepatocytes. europa.euviivhealthcare.com |

| Median Concentration in PBMCs | 31 fmol/10⁶ cells (Range: 0-99). nih.gov | Highly variable, with values between 6 to 11 pmol/10⁶ cells reported in some studies. nih.gov |

| Rate-Limiting Step in Formation | Data not specified in provided sources. | Conversion of lamivudine-diphosphate (3TC-DP) to lamivudine-triphosphate (B12090945) (3TC-TP). nih.gov |

Molecular Basis of Antiviral Resistance

Stavudine (B1682478) Resistance Mechanisms

Stavudine, a thymidine (B127349) analogue, is a potent inhibitor of reverse transcriptase (RT). However, its efficacy can be compromised by the emergence of specific mutations in the viral genome.

Mutations Affecting Reverse Transcriptase Discrimination and Phosphorolytic Activity

Resistance to stavudine can arise from mutations that alter the function of the reverse transcriptase enzyme. One key mechanism involves increased discrimination by the RT, where the enzyme preferentially incorporates natural deoxynucleoside triphosphates (dNTPs) over the stavudine analogue. nih.gov This reduced incorporation of the drug into the growing viral DNA chain diminishes its antiviral effect.

Another critical mechanism is the enhanced phosphorolytic removal of the incorporated drug. nih.gov Certain mutations increase the RT's ability to excise the chain-terminating stavudine monophosphate from the 3'-end of the primer DNA strand. nih.govuzh.ch This "primer unblocking" activity allows DNA synthesis to resume, effectively overcoming the inhibitory action of the drug. nih.gov This process is often ATP-dependent, with mutations enhancing the rate of removal in the presence of physiological ATP concentrations. uzh.ch For instance, a nevirapine (B1678648) resistance mutation at codon 181 of HIV-1 RT has been shown to confer stavudine resistance by increasing both nucleotide substrate discrimination and phosphorolytic activity. nih.govasm.orgoup.com

Thymidine Analogue Mutations (TAMs) and Associated Cross-Resistance Patterns

Mutations associated with resistance to thymidine analogues like stavudine and zidovudine (B1683550) are known as Thymidine Analogue Mutations (TAMs). nih.govstanford.edu These mutations include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.gov The accumulation of TAMs leads to cross-resistance among NRTIs, meaning that resistance to one drug can confer resistance to others in the same class. stanford.eduiasusa.org

Studies have shown that both stavudine and zidovudine can select for the same set of TAMs, although the specific patterns may differ. stanford.edu For example, the M41L mutation is more frequently observed in patients treated with zidovudine, while the frequency of K70R and T215Y/F mutations is similar for both drugs. stanford.edu The presence of multiple TAMs is correlated with increasing resistance to other NRTIs. stanford.edu However, the development of resistance to stavudine is generally considered to be a slower process compared to other nucleoside analogues. i-base.info

It is noteworthy that in treatment-naive patients receiving a combination of stavudine and lamivudine (B182088), the rate of developing TAMs has been observed to be low. nih.gov The presence of the lamivudine-associated M184V mutation appears to delay the emergence of TAMs. iasusa.org

| Thymidine Analogue Mutation (TAM) | Associated Drug Selection | Impact on Resistance |

|---|---|---|

| M41L | More frequent with Zidovudine | Contributes to cross-resistance among NRTIs. nih.govstanford.edu |

| D67N | Selected by Zidovudine and Stavudine | Contributes to cross-resistance among NRTIs. nih.gov |

| K70R | Similar frequency with Zidovudine and Stavudine | Contributes to cross-resistance among NRTIs. nih.govstanford.edu |

| L210W | Selected by Zidovudine and Stavudine | Contributes to cross-resistance among NRTIs. nih.gov |

| T215Y/F | Similar frequency with Zidovudine and Stavudine | Contributes to cross-resistance among NRTIs. nih.govstanford.edu |

| K219Q/E | Selected by Zidovudine and Stavudine | Contributes to cross-resistance among NRTIs. nih.gov |

Role of Insertions at Codons 69-70 in Conferring Resistance

Insertions of amino acids, typically dipeptides like Ser-Ser, between codons 69 and 70 of the HIV-1 reverse transcriptase can contribute to multidrug resistance, including to stavudine. csic.esasm.org These "finger insertion" mutations, often accompanied by the T69S substitution and other TAMs, are found in heavily treated patients. asm.orgcsic.es

While the insertion itself may not confer significant resistance, it becomes critical in the context of other resistance mutations. asm.orgnih.gov These insertions can enhance the phosphorolytic activity of the RT, contributing to the removal of incorporated nucleoside analogues. csic.esnih.gov For example, HIV-1 variants with a Ser-Ser insertion between codons 69 and 70, along with other mutations, have shown reduced susceptibility to all clinically used NRTIs. csic.esasm.org Specifically, mutations T69S and T215Y, together with a dipeptide insertion, are required to achieve a low level of resistance to thymidine analogues. csic.es

Phenotypic Resistance Correlates with Genotypic Alterations

Phenotypic resistance, which measures the virus's reduced susceptibility to a drug in vitro, generally correlates with the presence of specific genotypic mutations. However, this relationship is not always straightforward.

In some studies of patients on long-term stavudine monotherapy, significant phenotypic resistance to stavudine was a rare event, even in the presence of zidovudine resistance mutations. nih.gov In these cases, the observed increase in the 50% inhibitory concentration (IC50) was modest. nih.gov Conversely, other studies have shown that the combination of stavudine and didanosine (B1670492) is associated with the emergence of zidovudine resistance mutations and a decrease in susceptibility to stavudine. nih.gov

Discordance between genotypic and phenotypic profiles can occur. asm.org For instance, a virus may have a genotypic pattern suggesting resistance but show phenotypic sensitivity, and vice versa. asm.org This highlights the complexity of resistance, where the interplay of multiple mutations determines the final phenotypic outcome. asm.orgresearchgate.net

Lamivudine Resistance Mechanisms

Lamivudine is a cytosine analogue used in the treatment of both HIV and HBV. Resistance to lamivudine is primarily associated with mutations in a specific, highly conserved region of the viral polymerase.

Mutations in the YMDD Motif (e.g., M184V, M184I) in HIV-1 and HBV Polymerase

The primary mechanism of high-level lamivudine resistance in both HIV-1 and HBV is the selection of mutations within the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the reverse transcriptase/polymerase enzyme. oup.comnih.govchl.co.nz The most common mutations involve the substitution of methionine at position 184 (in HIV-1 RT) or 204 (in HBV polymerase) with either valine (M184V/M204V) or isoleucine (M184I/M204I). oup.comasm.orgoup.com

In HIV-1, the M184V mutation is rapidly selected under lamivudine pressure and confers high-level resistance. mdpi.com This mutation leads to steric hindrance, preventing the efficient incorporation of lamivudine triphosphate into the viral DNA. asm.orgpnas.org Although the M184I mutation can also emerge, it is often replaced by the M184V mutation, which results in a fitter virus. asm.org Despite conferring high-level resistance, the M184V mutation can also reduce the replicative fitness of the virus. asm.orgmdpi.com

In HBV, mutations in the YMDD motif are also the hallmark of lamivudine resistance. chl.co.nznih.govnih.gov The M204V and M204I substitutions are the most frequently observed. nih.govoup.com These mutations can occur alone or in combination with other compensatory mutations, such as L180M. nih.govchl.co.nz The rtL180M/M204V combination is common in lamivudine-resistant HBV. nih.gov While the primary resistance mutations are within the YMDD motif, other mutations outside this region, such as rtA181T, have also been reported to confer lamivudine resistance in HBV. asm.orgasm.org

| Virus | Primary Resistance Mutation | Location | Consequence |

|---|---|---|---|

| HIV-1 | M184V, M184I | YMDD motif of Reverse Transcriptase | High-level resistance to lamivudine due to steric hindrance. oup.comasm.org |

| HBV | M204V, M204I | YMDD motif of Polymerase | High-level resistance to lamivudine. Often occurs with compensatory mutations like L180M. nih.govchl.co.nzoup.com |

| HBV | rtA181T | Outside YMDD motif of Polymerase | Confers lamivudine resistance. asm.orgasm.org |

Impact of M184V/I Mutations on Reverse Transcriptase Susceptibility and Viral Replication Efficiency

The M184V and M184I mutations, located in the highly conserved YMDD motif of the HIV-1 reverse transcriptase (RT), are primary mutations associated with resistance to lamivudine. nih.govasm.org The M184V mutation can confer a high-level resistance to lamivudine, with some studies showing as much as a 1,000-fold increase in the 50% inhibitory concentration (IC50). asm.org This mutation is selected rapidly in patients undergoing lamivudine therapy. asm.orgasm.org The M184I mutation also confers resistance to lamivudine and often appears transiently before the more persistent M184V substitution becomes the dominant variant. nih.gov

While conferring resistance, these mutations also have a significant impact on the virus's replication efficiency, often referred to as viral fitness. asm.orgmdpi.com The M184V mutation is associated with a decrease in the processivity of the reverse transcriptase, meaning the enzyme is less efficient at synthesizing viral DNA. nih.govasm.org This leads to a reduced viral replication capacity. mdpi.comstanford.edupreprints.org Studies have shown that even with the M184V mutation, continued lamivudine therapy can lead to sustained reductions in plasma viral RNA levels, likely due to this decreased viral fitness. asm.orgnih.gov

The M184V/I mutations also increase the fidelity of the reverse transcriptase, leading to a lower rate of spontaneous mutations. nih.govmdpi.com The M184I variant, in particular, has been shown to increase the fidelity of HIV-1 RT by four-fold compared to the wild-type enzyme. nih.gov

Table 1: Impact of M184V/I Mutations

| Mutation | Effect on Lamivudine Susceptibility | Effect on Viral Replication | Key Findings |

|---|---|---|---|

| M184V | High-level resistance (>1000-fold increase in IC50) asm.orgasm.org | Decreased viral fitness and replication capacity asm.orgmdpi.comstanford.edu | Rapidly selected under lamivudine pressure. asm.org Reduces RT processivity. nih.gov |

| M184I | Confers resistance, often transiently nih.gov | Decreased viral fitness nih.gov | Increases RT fidelity by 4-fold compared to wild-type. nih.gov |

Compensatory Mutations (e.g., rtL180M, rtV173L for HBV)

In the context of Hepatitis B Virus (HBV) infection, which also utilizes a reverse transcriptase, lamivudine treatment can lead to the selection of resistance mutations analogous to those in HIV. The primary resistance mutations are rtM204V/I. nih.govnih.gov However, these mutations can impair the replication efficiency of the virus. nih.govnih.gov To counteract this, compensatory mutations can arise.

The rtL180M mutation is frequently observed in conjunction with rtM204V/I in lamivudine-resistant HBV. nih.govfrontierspartnerships.org This mutation can partially restore the replication fitness of the virus. nih.gov Another key compensatory mutation is rtV173L. nih.govfrontierspartnerships.org The rtV173L mutation, when present with rtL180M and rtM204V, has been shown to enhance viral replication to nearly wild-type levels. nih.gov It does not, however, significantly alter the sensitivity to lamivudine itself, indicating its primary role is to compensate for the reduced replication capacity caused by the primary resistance mutations. nih.gov In HIV, the L74I mutation has been identified as a compensatory mutation for M184V, enhancing the replication of viruses carrying the M184V mutation. preprints.orgucl.ac.uk

Table 2: Compensatory Mutations in HBV Lamivudine Resistance

| Primary Mutation | Compensatory Mutation | Effect on Replication |

|---|---|---|

| rtM204V/I | rtL180M | Partially restores replication fitness nih.gov |

Cross-Resistance Profiles with Other Nucleoside Analogues (e.g., didanosine, zalcitabine)

The M184V mutation, while primarily conferring high-level resistance to lamivudine, also has implications for the susceptibility to other nucleoside reverse transcriptase inhibitors (NRTIs). Lamivudine-resistant HIV-1 mutants have been shown to be cross-resistant to didanosine and zalcitabine (B1682364). fda.gov The M184V mutation can confer low-level resistance to didanosine and zalcitabine. asm.orgasm.org However, the presence of M184V alone is not generally considered a barrier to the use of these drugs. asm.org

In a study of lamivudine-treated patients, cross-resistance to didanosine and zalcitabine was not commonly observed, and when it was, it was more prevalent in samples that also had high-level resistance to zidovudine. nih.gov The V75T mutation, selected by stavudine, can confer cross-resistance to both didanosine and zalcitabine. oup.com

Table 3: M184V Cross-Resistance Profile

| Drug | Effect of M184V |

|---|---|

| Didanosine | Low-level cross-resistance asm.orgasm.orgfda.gov |

| Zalcitabine | Low-level cross-resistance asm.orgasm.orgfda.gov |

Interplay of Resistance Mutations in Combination Therapies

The use of combination antiretroviral therapy has complex effects on the development and interplay of resistance mutations. The presence of one mutation can influence the selection and effect of others.

Mutual Influences of Stavudine and Lamivudine Resistance Mutations

The development of resistance to stavudine is often associated with thymidine analogue mutations (TAMs). oup.com The M184V mutation, selected by lamivudine, has a significant interaction with TAMs. The presence of M184V can delay the emergence of TAMs. researchgate.net Furthermore, prolonged treatment with stavudine can select for or maintain mutations associated with zidovudine resistance, which in turn are affected by the M184V mutation. fda.gov

Restoration of Susceptibility to Other Antiretrovirals (e.g., zidovudine sensitivity restoration by M184V)

One of the most clinically significant interactions involving the M184V mutation is its effect on susceptibility to zidovudine. The M184V mutation can increase the sensitivity of HIV-1 to zidovudine, a phenomenon sometimes referred to as resensitization. nih.govasm.orgnih.gov This occurs even in viruses that already harbor mutations conferring resistance to zidovudine. nih.govasm.orgoup.com The mechanism behind this involves the M184V mutation interfering with the ATP-mediated excision of zidovudine monophosphate from the terminated DNA chain, which is the primary mechanism of zidovudine resistance. nih.gov

This restoration of zidovudine sensitivity is a key reason why lamivudine may still provide a therapeutic benefit even after the development of the M184V mutation, particularly in combination regimens that include zidovudine. nih.govnatap.orgnih.gov Combination therapy with lamivudine and zidovudine has been shown to delay the emergence of zidovudine resistance mutations. fda.govfda.gov The M184V mutation has also been shown to increase susceptibility to stavudine and tenofovir (B777). mdpi.comresearchgate.net

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| Stavudine |

| Lamivudine |

| Zidovudine |

| Didanosine |

| Zalcitabine |

| Tenofovir |

| Adefovir |

| Penciclovir |

| Emtricitabine |

| Rilpivirine |

| Efavirenz |

| Etravirine |

| Abacavir (B1662851) |

| Dolutegravir |

| Tenofovir disoproxil fumarate |

| Indinavir |

| Nelfinavir |

| Islatravir |

| Tenofovir alafenamide |

| Nevirapine |

| Ribavirin (B1680618) |

| Lopinavir |

Molecular and Cellular Drug Interactions

Inhibitory Effects on Intracellular Phosphorylation Pathways

The antiviral activity of nucleoside reverse transcriptase inhibitors (NRTIs) such as stavudine (B1682478) and lamivudine (B182088) requires intracellular phosphorylation to their active triphosphate forms. This activation process can be affected by other nucleoside analogs, creating a potential for drug-drug interactions.

Zidovudine (B1683550) competitively inhibits the intracellular phosphorylation of stavudine. europa.eufda.gov Both drugs are thymidine (B127349) analogs and therefore compete for the same activating cellular enzyme, thymidine kinase. europa.euoup.comwho.int Thymidine kinase has a significantly higher affinity for zidovudine than for stavudine. oup.com This competition reduces the formation of stavudine monophosphate, the initial and rate-limiting step in its activation, and subsequently lowers the levels of the active stavudine triphosphate. europa.euoup.comoncohemakey.com This interaction can result in an antagonistic antiviral effect, and therefore, the combination of zidovudine and stavudine is not recommended. europa.eufda.govfda.gov Studies have shown that increasing ratios of zidovudine to stavudine lead to progressively greater inhibition of stavudine phosphorylation, while the phosphorylation of zidovudine remains relatively unaffected. oup.com

An antagonistic interaction also occurs between lamivudine and zalcitabine (B1682364). fda.govfda.gov Both compounds are cytidine (B196190) analogues and compete for the enzyme deoxycytidine kinase for their initial phosphorylation step. asm.orgnih.gov In vitro studies have demonstrated that lamivudine can inhibit the intracellular phosphorylation of zalcitabine in a dose-dependent manner. hpra.ieviivhealthcare.com Conversely, zalcitabine has been shown to have no significant effect on the phosphorylation of lamivudine. asm.orghpra.ie Due to this interference, which can reduce the therapeutic efficacy of zalcitabine, the concurrent use of lamivudine and zalcitabine is not recommended. fda.govviivhealthcare.comviivhealthcare.com

In vitro data indicate that ribavirin (B1680618), a guanosine (B1672433) analog, can reduce the phosphorylation of pyrimidine (B1678525) nucleoside analogs like stavudine and zidovudine. europa.eufda.govhiv.govviivhealthcare.com The proposed mechanism involves ribavirin inhibiting the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to an increase in the intracellular pool of deoxythymidine triphosphate (dTTP). oup.compatsnap.commdpi.comnih.gov This elevated dTTP then causes feedback inhibition of thymidine kinase, the enzyme required for the activation of stavudine and zidovudine. oup.comnatap.org However, clinical studies in patients co-infected with HIV and Hepatitis C Virus (HCV) did not find a significant pharmacokinetic interaction when ribavirin was co-administered with stavudine or lamivudine. fda.govhiv.govasm.org There was no significant effect on the intracellular concentrations of their active triphosphate metabolites or on virologic suppression. fda.govasm.org

Interference between Lamivudine and Zalcitabine Intracellular Phosphorylation

Impact on Cytochrome P450 System and Other Metabolic Enzymes

The cytochrome P450 (CYP450) enzyme system is crucial for the metabolism of many drugs. The potential for interactions with this system is an important consideration for any therapeutic agent.

Stavudine is not a significant inhibitor of the major cytochrome P450 isoforms involved in drug metabolism. europa.euamazonaws.com In vitro studies have confirmed that stavudine does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. europa.euamazonaws.com This lack of inhibition indicates a low likelihood of clinically significant drug interactions with medications that are substrates for these enzymatic pathways. europa.eu

Metabolism is a minor elimination pathway for lamivudine, and it is not significantly processed by the hepatic cytochrome P450 system. nih.govfda.govmedscape.comresearchgate.net The majority of a lamivudine dose is excreted unchanged in the urine. nih.gov Consequently, lamivudine does not inhibit or induce CYP enzymes such as CYP3A4, CYP2C9, or CYP2D6. tga.gov.au This metabolic profile results in a low potential for drug-drug interactions with compounds that are metabolized by, or act as inducers or inhibitors of, the CYP450 system. nih.govnih.gov

Synergistic and Antagonistic Interactions in Co-Administration (In Vitro Studies)

Stavudine and Lamivudine Combination Synergy

In vitro studies using peripheral blood mononuclear cells have demonstrated that the combination of stavudine and lamivudine exhibits additive to synergistic activity against HIV-1. oup.comresearchgate.netnih.gov This synergistic relationship means that the combined antiviral effect is greater than the sum of the effects of each drug administered alone. The mechanism behind this synergy lies in their distinct roles as nucleoside analogues. Stavudine is a thymidine analogue, while lamivudine is a cytidine analogue. fda.gov Both are phosphorylated by cellular kinases to their active triphosphate forms, which then compete with natural deoxynucleotides for incorporation into viral DNA by the reverse transcriptase enzyme. fda.gov Their incorporation leads to chain termination, thereby inhibiting viral replication. By targeting the same enzyme but acting as analogues of different nucleosides, they can more effectively disrupt the viral replication process.

Interactions with Other Nucleoside Reverse Transcriptase Inhibitors (e.g., abacavir (B1662851), didanosine (B1670492), tenofovir (B777), zidovudine)

The co-administration of stavudine and lamivudine with other NRTIs has been extensively studied in vitro, revealing a spectrum of interactions from synergistic to antagonistic.

Abacavir: The combination of stavudine with abacavir has shown additive to synergistic anti-HIV-1 activity in vitro. fda.govfda.govfda.gov Similarly, lamivudine's antiviral activity is not antagonized when combined with abacavir. In vitro studies have also indicated an additive effect when abacavir is combined with both lamivudine and stavudine. europa.eu

Didanosine: In vitro studies have demonstrated that stavudine in combination with didanosine results in additive to synergistic effects against HIV-1. fda.govfda.govfda.gov Likewise, combinations of lamivudine with didanosine have shown additive or synergistic interactions. oup.com

Tenofovir: The combination of stavudine and tenofovir has exhibited additive to synergistic anti-HIV-1 activity in vitro. fda.govfda.govfda.gov

Zidovudine: The interaction between stavudine and zidovudine is more complex. In vitro studies have reported that the combination can range from additive to antagonistic. fda.govfda.govfda.gov This antagonism is attributed to the fact that both are thymidine analogues and zidovudine can competitively inhibit the intracellular phosphorylation of stavudine. fda.goveuropa.eu Therefore, the combination of zidovudine and stavudine is generally avoided. fda.gov In contrast, the combination of lamivudine and zidovudine has consistently shown synergistic antiretroviral activity in HIV-1 infected cells. fda.govfda.gov

In Vitro Interactions of Stavudine and Lamivudine with Other NRTIs

| NRTI | Interaction with Stavudine | Interaction with Lamivudine | Reference |

|---|---|---|---|

| Abacavir | Additive to Synergistic | Not Antagonistic/Additive | fda.govfda.govfda.goveuropa.eu |

| Didanosine | Additive to Synergistic | Additive to Synergistic | fda.govfda.govfda.govoup.com |

| Tenofovir | Additive to Synergistic | - | fda.govfda.govfda.gov |

| Zidovudine | Additive to Antagonistic | Synergistic | fda.govfda.govfda.goveuropa.eu |

Advanced Synthetic Chemistry and Prodrug Design for Stavudine and Lamivudine

Strategies for Chemical Modification to Enhance Pharmacological Properties

Chemical modification of stavudine (B1682478) and lamivudine (B182088) is a key strategy to improve their therapeutic performance. mdpi.com A primary goal of these modifications is to enhance properties such as bioavailability, cellular uptake, and targeting to specific tissues or viral reservoirs. chapman.edu The prodrug approach is a prominent method, involving the transformation of the active drug into an inactive derivative that, after administration, is converted back to the parent drug through enzymatic or chemical processes in the body. nih.govnih.gov

Reasons for developing prodrugs of NRTIs like stavudine and lamivudine include overcoming challenges such as poor aqueous solubility, chemical instability, low oral bioavailability, and high first-pass metabolism. nih.gov By masking polar functional groups, such as the hydroxyl groups, with lipophilic moieties, the ability of the drug to cross cellular membranes via passive diffusion can be significantly improved. nih.gov

For instance, lipophilic derivatives of lamivudine have been synthesized to increase their accumulation at target sites. chapman.edu These modifications can lead to a longer duration of action due to sustained intracellular release of the active drug. uri.edu Furthermore, chemical modifications can be designed to bypass the first and often rate-limiting step of intracellular phosphorylation, a necessary activation step for all NRTIs. uri.edu

Another advanced strategy involves the synthesis of co-drugs or dual-drug conjugates, where two different antiretroviral agents are linked together. This approach can potentially offer a synergistic antiviral effect, a different resistance profile, and simplified treatment regimens. chapman.edu

Prodrug Approaches for Improved Delivery and Intracellular Activation

Prodrug strategies for stavudine and lamivudine are designed to address specific delivery and activation challenges. These approaches can be broadly categorized based on the chemical nature of the promoiety attached to the parent drug.

Lipophilicity Enhancement via Prodrug Linkages (e.g., stearate (B1226849) carriers for lamivudine)

A significant hurdle for hydrophilic drugs like lamivudine is their limited ability to cross lipid-rich biological membranes. To overcome this, lipophilic prodrugs are created by attaching fatty acids or other lipid-soluble groups to the drug molecule. researchgate.net This increases the drug's partition coefficient (log P), a measure of its lipophilicity.

One notable example is the use of stearate, a long-chain fatty acid, as a carrier for lamivudine. This conjugation significantly increases the lipophilicity of lamivudine, with the log P value increasing from -0.95 for the parent drug to 1.82 for the stearate prodrug. nih.gov This enhanced lipophilicity is designed to improve the drug's uptake into cells. nih.govresearchgate.net Other fatty acids like myristic acid have also been used to create lipophilic derivatives of lamivudine and other NRTIs. uri.edu

The general principle involves creating an ester linkage between the 5'-hydroxyl group of the nucleoside analogue and the carboxylic acid group of the fatty acid. chapman.edu These ester bonds are designed to be cleaved by intracellular esterases, releasing the active drug inside the target cell. nih.gov

| Compound | Log P Value | Reference |

|---|---|---|

| Lamivudine (3TC) | -0.91 to -0.95 | nih.gov |

| Lamivudine-Stearate Prodrug | 1.82 | nih.gov |

| Lamivudine Carbonate Prodrugs (Range) | -0.81 to 1.72 | nih.gov |

Macromolecular Prodrug Design for Controlled Release (e.g., Lamivudine-PCL systems)

Macromolecular prodrugs involve the covalent attachment of a drug to a polymer backbone. This approach can offer controlled and sustained release of the drug over extended periods, reducing dosing frequency and improving patient compliance.

A novel system for the controlled release of lamivudine has been developed using poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester. nih.govdntb.gov.uamdpi.com In this system, lamivudine is covalently attached to the PCL polymer chain through ring-opening polymerization, creating a macromolecular prodrug (LV-PCL). nih.govmdpi.com The release of lamivudine from the PCL matrix occurs via the hydrolysis of the covalent bond. nih.govdntb.gov.ua

Studies have shown that LV-PCL microparticles can provide sustained release of lamivudine for over seven weeks, following zero-order kinetics, which indicates a constant and predictable release rate. nih.govdntb.gov.uamdpi.com To further control the release profile, these LV-PCL microparticles can be coated with polyelectrolyte multilayers using the layer-by-layer (LbL) technique. nih.govdntb.gov.ua Coatings with materials like polyethylene (B3416737) imine/heparin and chitosan/heparin have been shown to influence the release rate. nih.govmdpi.com This technology holds promise for long-term, localized drug delivery applications. nih.govdntb.gov.ua

| Parameter | Finding | Reference |

|---|---|---|

| Polymer Used | Poly(ε-caprolactone) (PCL) | nih.govdntb.gov.uamdpi.com |

| Attachment Method | Covalent attachment via ring-opening polymerization | nih.govdntb.gov.uamdpi.com |

| Release Mechanism | Hydrolytic cleavage of the covalent bond | nih.govdntb.gov.ua |

| Release Kinetics | Zero-order kinetics | nih.govdntb.gov.uamdpi.com |

| Sustained Release Duration | Over 7 weeks | nih.govdntb.gov.ua |

Novel Prodrugs and their Antiviral Activity against Drug-Resistant Mutants (e.g., DXG-TP)

The emergence of drug-resistant HIV strains necessitates the development of new antiviral agents that can overcome these mutations. Prodrugs play a crucial role in this area by delivering novel active compounds or by delivering existing compounds in a manner that circumvents resistance mechanisms.

One such example involves the guanosine (B1672433) analogue 9-(β-D-1,3-Dioxolan-4-yl)guanine (DXG). While DXG itself has potent anti-HIV activity, it suffers from poor solubility and low oral bioavailability. portico.org To address this, a more soluble and bioavailable prodrug, (-)-β-D-2,6-diaminopurine dioxolane (DAPD), was synthesized. portico.orggoogle.com.na DAPD is converted to DXG in the body by the enzyme adenosine (B11128) deaminase. portico.org

The active form of DXG is its 5'-triphosphate metabolite, DXG-TP. google.com.nanih.gov DXG-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT), including enzymes from drug-resistant strains. nih.gov Notably, DXG has shown efficacy against HIV-1 variants with resistance to lamivudine (M184V mutation) and has minimal cross-resistance. google.com.nanih.gov The combination of DAPD's improved pharmacokinetic properties and DXG-TP's potent activity against resistant viruses makes this a promising strategy for treating drug-resistant HIV infection. google.com.nanatap.org

| HIV-1 Isolate Genotype | DXG Fold Change in Resistance | Reference |

|---|---|---|

| 3TC-resistant (184V) | 0.85 | portico.org |

| ZDV/3TC-resistant (41L/67N/184V/210W/215Y) | 2.72 | portico.org |

| ZDV/3TC-resistant (67N/70R/184V/215Y/219E) | 1.80 | portico.org |

Chemical Synthesis Pathways and Methodologies for Analogues and Derivatives

The synthesis of analogues and derivatives of stavudine and lamivudine is an active area of research aimed at discovering compounds with improved antiviral activity and reduced toxicity.

The synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues like lamivudine often involves the coupling of an oxathiolane derivative with a silylated pyrimidine (B1678525) base, such as cytosine. beilstein-journals.org This typically results in a mixture of cis and trans isomers, which require chromatographic separation. beilstein-journals.org Subsequent deprotection steps yield the final nucleoside analogue. beilstein-journals.org

For stavudine, a focus has been on the synthesis of 4'-substituted analogues to enhance antiviral efficacy and reduce toxicity. One promising derivative is 4'-ethynyl-d4T. nih.gov Studies have shown that 4'-ethynyl-d4T exhibits a fivefold greater antiviral effect and lower cellular and mitochondrial toxicity compared to the parent stavudine. nih.gov This improved profile is attributed to more efficient phosphorylation by human thymidine (B127349) kinase 1 and resistance to catabolism by thymidine phosphorylase. nih.gov

Another synthetic approach involves creating dinucleoside dicarboxylate esters. chapman.edu In this strategy, two different nucleoside analogues, such as stavudine and lamivudine, are linked together via a dicarboxylic acid spacer. This can lead to lipophilic conjugates that can simultaneously deliver two different drugs, potentially resulting in synergistic activity and an improved resistance profile. chapman.edu The synthesis of these unsymmetrical conjugates often involves multi-step reactions, including protection of functional groups, coupling with the linker, and final deprotection. chapman.edu

Analytical Methodologies for Chemical Characterization and Quantification in Research

Chromatographic Techniques for Separation and Estimation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the simultaneous estimation of stavudine (B1682478) and lamivudine (B182088) in pharmaceutical formulations and biological samples. researchgate.netrjptonline.orgejpmr.com These methods are valued for their simplicity, precision, and reproducibility. researchgate.netejpmr.com

Several studies have detailed the development and validation of RP-HPLC methods for this purpose. For instance, one method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, allowing for the successful separation and quantification of stavudine, lamivudine, and even other antiretrovirals like nevirapine (B1678648) in a single run. researchgate.netrjptonline.orgresearchgate.net The retention times for lamivudine and stavudine are typically distinct, ensuring accurate measurement. researchgate.netrjptonline.orgresearchgate.net For example, in one study, the retention times were 2.837 minutes for lamivudine and 3.590 minutes for stavudine. researchgate.net

The validation of these methods, following International Council for Harmonisation (ICH) guidelines, confirms their linearity, accuracy, precision, and specificity. Linearity is typically established over a range of concentrations relevant to pharmaceutical and clinical analysis. researchgate.netrjptonline.orgnih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to ensure the method's sensitivity. For example, one validated RP-HPLC method reported an LOD of 0.32 µg/mL for lamivudine and 0.11 µg/mL for stavudine. scielo.brusp.br

Table 1: Example of RP-HPLC Method Parameters for Simultaneous Estimation

| Parameter | Condition |

| Stationary Phase | Phenomenex Gemini C6 Phenyl column (250mm × 4.6mm, 5µ) researchgate.netrjptonline.org |

| Mobile Phase | 0.02 M Ammonium dihydrogen phosphate buffer (pH 2.5) and methanol (B129727) (50:50) researchgate.netrjptonline.org |

| Flow Rate | 1 ml/min researchgate.netrjptonline.org |

| Detection Wavelength | 264 nm researchgate.netrjptonline.org |

| Retention Time (Lamivudine) | 2.837 min researchgate.net |

| Retention Time (Stavudine) | 3.590 min researchgate.net |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structures of stavudine and lamivudine, as well as for identifying any degradation products or impurities. nih.govingentaconnect.com Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools in this regard, especially in the analysis of prodrugs and metabolites. google.comresearchgate.netnih.gov

In the context of prodrug development, where the parent drug is chemically modified to enhance its delivery or pharmacokinetic properties, NMR and MS are used to verify the structure of the newly synthesized compound. nih.govbeilstein-journals.org For example, 1H NMR, 13C NMR, and 31P NMR can provide detailed information about the arrangement of atoms within the molecule, confirming the successful attachment of the promoiety to the drug. nih.gov Mass spectrometry provides the molecular weight of the compound, further confirming its identity. google.comnih.gov

These techniques are also critical in stability studies to characterize degradation products that may form under various stress conditions. nih.govingentaconnect.com By isolating these impurities using techniques like preparative HPLC, their structures can be elucidated using a combination of MS, NMR (including 1H, 13C, and DEPT), and IR spectroscopy. nih.govingentaconnect.com

Bioanalytical Techniques for Intracellular Metabolite Quantification

To exert their antiviral effect, nucleoside reverse transcriptase inhibitors (NRTIs) like stavudine and lamivudine must be phosphorylated intracellularly to their active triphosphate forms. nih.govnih.gov Quantifying these intracellular metabolites is crucial for understanding their pharmacodynamics.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of the 5'-triphosphate metabolites of these drugs in peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV. nih.govacs.org This technique offers significant advantages over older methods like combined HPLC-radioimmunoassay. asm.org

The process typically involves extracting the triphosphate anabolites from the cells, followed by solid-phase extraction (SPE) to separate them from other cellular components. nih.govacs.org In some methods, the triphosphates are enzymatically digested to their corresponding nucleosides before analysis, which are then quantified by LC-MS/MS. acs.org The method is validated for accuracy, precision, and recovery to ensure reliable results. nih.govacs.org

Table 2: Performance of a Validated LC-MS/MS Method for Intracellular Triphosphate Quantification acs.org

| Metabolite | Mean Interassay Accuracy | Mean Interassay Precision (%CV) | Extraction Recovery |

| Lamivudine-TP | 99.4% | 8.8% | 79.2% |

| Stavudine-TP | 100.1% | 10.4% | 83.1% |

In Vitro Assays for Antiviral Activity and Resistance Profiling

In vitro assays are fundamental for determining the antiviral potency of stavudine and lamivudine and for assessing viral resistance. These assays measure the concentration of the drug required to inhibit viral replication by 50% (EC50) or 50% inhibitory concentration (IC50). fda.govfda.govnih.gov

These assays are typically conducted in various cell lines, such as peripheral blood mononuclear cells (PBMCs), monocytic cells, and lymphoblastoid cell lines. fda.govfda.gov The antiviral activity of stavudine and lamivudine can be evaluated individually or in combination with other antiretroviral agents to assess for synergistic, additive, or antagonistic effects. fda.govoup.com

For resistance profiling, HIV-1 isolates from patients undergoing therapy can be tested to determine their susceptibility to the drugs. fda.goviasusa.org A significant increase in the IC50 value for a post-therapy isolate compared to a pre-treatment isolate indicates the development of resistance. fda.gov Genotypic assays, which detect specific mutations in the HIV reverse transcriptase gene known to confer resistance, are also widely used. iasusa.orgnih.gov For example, the M184V/I mutation is a hallmark of lamivudine resistance. europa.eu

Table 3: In Vitro Antiviral Activity of Stavudine and Lamivudine fda.govfda.gov

| Drug | Cell Type | Parameter | Concentration Range |

| Stavudine | Various cell lines | IC50 | 0.0009 to 4 µM |

| Lamivudine | Various cell lines | EC50 | 0.003 to 15 µM |

| Lamivudine | PBMC (HIV-1 clades A-G) | EC50 | 0.001 to 0.120 µM |

| Lamivudine | PBMC (HIV-2 isolates) | EC50 | 0.003 to 0.120 µM |

Studies have also investigated the inhibitory activity of these drugs in specific cell types of the central nervous system, such as astrocytes and monocyte-derived macrophages, revealing that the potency of some NRTIs can vary significantly between different cell populations. plos.orgplos.org

Emerging Research Themes and Future Directions

Development of Novel Analogues with Enhanced Antiviral Profiles and Reduced Cellular Polymerase Inhibition

The development of novel analogues of stavudine (B1682478) and lamivudine (B182088) is a key area of research, driven by the need to enhance antiviral efficacy while mitigating toxicity. A significant challenge with early nucleoside reverse transcriptase inhibitors (NRTIs) like stavudine has been their inhibition of host DNA polymerases, particularly mitochondrial DNA polymerase gamma, leading to cellular toxicity. fda.gov

A promising development in this area is the creation of 4'-ethynyl-2',3'-didehydro-3'-deoxythymidine (4'-Ed4T), a derivative of stavudine. asm.org Research has shown that 4'-Ed4T is five times more potent against HIV-1 replication than its parent compound, stavudine. asm.org Crucially, its phosphorylated form, 4'-Ed4TTP, demonstrated no or only weak inhibition of major host DNA polymerases, suggesting a significant reduction in cytotoxicity. asm.org This improved profile is attributed to the 4'-ethynyl group, which appears to enhance binding affinity to the viral reverse transcriptase while reducing interaction with cellular polymerases. asm.org

| Compound | Relative Antiviral Potency (vs. Stavudine) | Cellular Polymerase Inhibition |

| Stavudine (d4T) | 1x | High |

| 4'-ethynyl-d4T (4'-Ed4T) | 5x | Low/Weak |

This table summarizes the comparative profiles of stavudine and its novel analogue, 4'-Ed4T, based on available research findings. asm.org

These findings underscore a strategic direction in drug development: modifying the chemical structure of existing NRTIs to improve their selectivity for the viral target enzyme over host enzymes. This approach aims to create a new generation of antiviral agents with a wider therapeutic window, offering better treatment outcomes with fewer side effects.

Rational Drug Design Strategies to Overcome Evolving Drug Resistance Mechanisms

The emergence of drug-resistant HIV-1 strains poses a significant challenge to the long-term efficacy of antiretroviral therapy. Rational drug design, often aided by computational methods, is a critical strategy to develop new drugs that can overcome these resistance mechanisms. nih.gov

For lamivudine, the most common resistance mutation occurs at codon 184 of the reverse transcriptase, changing the methionine residue to either a valine or isoleucine (M184V/I). fda.govwho.int While this mutation confers high-level resistance to lamivudine, it also has the beneficial effect of increasing susceptibility to other NRTIs like zidovudine (B1683550) and tenofovir (B777). nih.govoup.com This has led to the strategic use of lamivudine in combination therapies to delay the emergence of broader resistance. fda.gov

Stavudine resistance is more complex, involving several mutational pathways with different implications for cross-resistance to other NRTIs. nih.gov Key mutations include thymidine (B127349) analogue mutations (TAMs), K65R, and Q151M. nih.gov The presence of multiple TAMs, for instance, can reduce the effectiveness of both zidovudine and tenofovir. nih.gov

Rational drug design strategies focus on:

Understanding the structural basis of resistance: By analyzing the crystal structures of resistant viral enzymes, researchers can understand how mutations affect drug binding.

Developing drugs that are less susceptible to resistance mutations: This can involve designing molecules that bind to different sites on the enzyme or that are flexible enough to accommodate mutations without losing efficacy.

Creating "resistance-proof" drugs: The ultimate goal is to develop drugs that target highly conserved regions of the viral enzyme, where mutations are less likely to occur.

Computational tools such as molecular docking and molecular dynamics simulations are increasingly being used to predict how new drug candidates will interact with both wild-type and mutant forms of the viral reverse transcriptase. nih.gov

Exploration of Intracellular Pharmacodynamics beyond Traditional Metrics

The antiviral activity of nucleoside analogues like stavudine and lamivudine is dependent on their intracellular conversion to the active triphosphate form. fda.govscielo.br Therefore, understanding the intracellular pharmacodynamics of these drugs is crucial for optimizing therapy. Research in this area is moving beyond simple measurements of plasma drug concentrations to focus on the levels of the active metabolites within the target cells. nih.gov

Advanced analytical techniques, such as high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS), have been developed to simultaneously quantify the intracellular triphosphate anabolites of zidovudine, lamivudine, and stavudine in peripheral blood mononuclear cells (PBMCs). acs.org These methods allow for a more direct assessment of the drug's activity at its site of action. acs.org

Studies have shown that intracellular concentrations of lamivudine triphosphate (3TC-TP) are significantly higher than those of stavudine triphosphate (d4T-TP) and zidovudine triphosphate (ZDV-TP), due to a more efficient phosphorylation process. nih.gov The intracellular half-life of 3TC-TP is also longer than that of ZDV-TP. nih.gov

| Metabolite | Typical Intracellular Half-life (in PBMCs) |

| Lamivudine triphosphate (3TC-TP) | ~15-32 hours |

| Zidovudine triphosphate (ZDV-TP) | ~11 hours |

| Stavudine triphosphate (d4T-TP) | ~7 hours |

This table provides an overview of the intracellular half-lives of the active triphosphate forms of lamivudine, zidovudine, and stavudine, highlighting the differences in their intracellular persistence. nih.govnih.gov

Emerging research is also exploring factors that can influence intracellular drug concentrations, such as gender. natap.org One study found significantly higher median concentrations of lamivudine triphosphate and zidovudine triphosphate in women compared to men, despite similar plasma drug levels. natap.org This suggests that there may be sex-based differences in intracellular drug metabolism that could have clinical implications.

Advanced Drug Delivery Systems for Targeted Intracellular Action and Sustained Release

Advanced drug delivery systems, particularly those based on nanotechnology, offer promising strategies to improve the therapeutic profile of stavudine and lamivudine. nih.govannexpublishers.co These systems aim to enhance drug bioavailability, target specific cells or tissues, and provide sustained release, thereby reducing dosing frequency and systemic toxicity. researchgate.net

Several types of nanocarriers have been investigated for the delivery of these antiretroviral drugs:

Liposomes: These are microscopic vesicles that can encapsulate both water-soluble and fat-soluble drugs. isfcppharmaspire.com Mannose- and galactose-conjugated liposomes have been used to encapsulate stavudine, resulting in increased cellular uptake and significant drug levels in the liver, spleen, and lungs. nih.gov

Dendrimers: These are highly branched, tree-like molecules that can be engineered to carry drugs. dovepress.com Mannose-capped poly(propyleneimine) dendrimers have been used to deliver lamivudine, leading to a significant increase in antiretroviral activity and cellular uptake with reduced cytotoxicity. dovepress.com

Polymeric Nanoparticles: These are solid particles made from biodegradable polymers. annexpublishers.co Nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) have been shown to effectively encapsulate a combination of zidovudine and lamivudine, with a high in vitro drug release within 10 hours. annexpublishers.co

| Delivery System | Drug(s) | Key Findings |

| Mannose-conjugated liposomes | Stavudine | Increased cellular uptake and drug levels in liver, spleen, and lungs. nih.gov |

| Mannose-capped dendrimers | Lamivudine | Increased antiviral activity and cellular uptake, reduced cytotoxicity. dovepress.com |

| PLGA nanoparticles | Zidovudine/Lamivudine | High in vitro drug release (>95% within 10 hours). annexpublishers.co |

This table summarizes selected examples of advanced drug delivery systems for stavudine and lamivudine and their key research findings.

These advanced delivery systems hold the potential to overcome some of the limitations of conventional oral administration, such as the short half-life of stavudine. nih.gov By targeting the drug to HIV reservoir cells like macrophages, these systems could improve the management of the viral infection. nih.gov

Computational Modeling and In Silico Approaches in Compound Design and Mechanism Prediction

Computational modeling and in silico approaches have become indispensable tools in the design and development of new antiviral drugs, including those targeting HIV. nih.govdokumen.pub These methods allow researchers to predict how a drug will interact with its target, understand mechanisms of resistance, and optimize the drug's properties before it is synthesized and tested in the laboratory. nih.gov

For stavudine and lamivudine, computational methods have been used in several ways:

Mechanism of Action Studies: Molecular docking and molecular dynamics simulations have been used to model the interaction of stavudine and lamivudine with the HIV-1 reverse transcriptase. scielo.br These studies help to elucidate the precise binding modes of the drugs and the molecular basis for their inhibitory activity.

Resistance Prediction: By modeling the effects of mutations in the reverse transcriptase, computational methods can predict which drugs will be effective against resistant strains of HIV. nih.gov This information is crucial for designing new drugs that can overcome existing resistance mechanisms.

Metabolism Prediction: In silico methods can be used to predict the metabolic fate of drugs in the body. scielo.br For example, a study using docking and molecular dynamics simulations identified the most probable site for the oxidation of stavudine by cytochrome P450 enzymes. scielo.br

Pharmacokinetic Modeling: Simulation models have been developed to predict the antiviral response to lamivudine and to suggest optimized dosing regimens for zidovudine. nih.gov

The use of these computational tools can significantly accelerate the drug discovery process, reduce costs, and lead to the development of more effective and safer antiviral therapies. nih.gov

Integration of Omics Technologies in Understanding Cellular Responses and Drug Metabolism

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of how cells respond to drugs like stavudine and lamivudine and how these drugs are metabolized. numberanalytics.comfrontiersin.org These high-throughput methods provide a comprehensive view of the molecular changes that occur in response to drug treatment, offering insights into both efficacy and toxicity. researchgate.net

Pharmacogenomics: This field studies how genetic variations among individuals affect their response to drugs. nih.gov For example, variants in genes that code for drug transporters can influence the disposition of lamivudine. nih.gov Understanding these genetic factors can help to personalize HIV treatment and optimize drug selection and dosing. nih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and biological systems. jopcr.com Metabolomics can be used to identify biomarkers of drug efficacy and toxicity, and to gain a deeper understanding of the metabolic pathways affected by drug treatment. jopcr.com

Proteomics: This is the study of the complete set of proteins produced by an organism. numberanalytics.com Proteomic approaches can be used to identify proteins that are involved in the cellular response to stavudine and lamivudine, and to uncover new drug targets.

Transcriptomics: This involves the analysis of all RNA molecules in a cell. numberanalytics.com It can reveal how drug treatment alters gene expression and provide clues about the mechanisms of drug action and resistance.

By integrating data from these different omics platforms, researchers can build a more complete picture of the complex interactions between antiretroviral drugs and the host cell. This knowledge can be used to develop more effective and less toxic treatment strategies, and to advance the goal of personalized medicine for individuals with HIV. natap.org

| Omics Technology | Application in Stavudine/Lamivudine Research |

| Pharmacogenomics | Investigating the influence of genetic variations in drug transporters on lamivudine disposition. nih.gov |

| Metabolomics | Identifying biomarkers to understand individual variations in drug response and adverse effects. jopcr.com |

| Proteomics | Identifying cellular proteins involved in the response to stavudine and lamivudine. |

| Transcriptomics | Analyzing changes in gene expression to understand mechanisms of drug action and resistance. |

This table illustrates the application of various omics technologies in research related to stavudine and lamivudine.

Q & A

Q. How can researchers optimize sampling protocols for this compound pharmacodynamic studies in pediatric populations?

- Methodological Answer : Use sparse sampling designs with population PK modeling (NONMEM) to reduce blood volume requirements. Incorporate weight-based dosing algorithms and Bayesian forecasting to individualize regimens. Validate with dried blood spot (DBS) assays for lamivudine triphosphate levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.